molecular formula C22H34N8O12S B13737649 diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate CAS No. 38261-23-3

diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate

Katalognummer: B13737649
CAS-Nummer: 38261-23-3
Molekulargewicht: 634.6 g/mol
InChI-Schlüssel: HYQQUYMUGQKCKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate is a complex organic compound with the molecular formula C22H34N8O12S and a molecular weight of 634.617 g/mol. This compound is known for its unique structure, which includes a diaminomethylidene group and a trimethoxybenzoyl group, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxybenzoyl group can be replaced by other nucleophiles under suitable conditions

Wissenschaftliche Forschungsanwendungen

Diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Wirkmechanismus

The mechanism of action of diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the trimethoxybenzoyl group plays a crucial role in its activity .

Vergleich Mit ähnlichen Verbindungen

Diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate can be compared with other similar compounds, such as:

    Diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium sulfate: This compound has a similar structure but includes an additional butyl group, which may alter its chemical and biological properties.

    Basic esters of 3,4,5-trimethoxybenzoic acid: These compounds share the trimethoxybenzoyl group but differ in their ester linkages, leading to variations in their reactivity and applications.

Eigenschaften

CAS-Nummer

38261-23-3

Molekularformel

C22H34N8O12S

Molekulargewicht

634.6 g/mol

IUPAC-Name

diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate

InChI

InChI=1S/2C11H16N4O4.H2O4S/c2*1-17-7-4-6(10(16)14-15-11(12)13)5-8(18-2)9(7)19-3;1-5(2,3)4/h2*4-5H,1-3H3,(H,14,16)(H4,12,13,15);(H2,1,2,3,4)

InChI-Schlüssel

HYQQUYMUGQKCKX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N[NH+]=C(N)N.COC1=CC(=CC(=C1OC)OC)C(=O)N[NH+]=C(N)N.[O-]S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.